Kif15-IN-1
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Overview
Description
Kif15-IN-1 is a small-molecule inhibitor that targets the kinesin family member 15 (KIF15), a motor protein involved in mitotic spindle formation during cell division. KIF15 plays a crucial role in maintaining spindle bipolarity, especially in cancer cells that have developed resistance to other kinesin inhibitors. This compound has shown potential in cancer research due to its ability to inhibit KIF15 activity and, consequently, suppress cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kif15-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Kif15-IN-1 primarily undergoes reactions typical of small-molecule inhibitors, including binding interactions with its target protein, KIF15. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Specific details on these reagents and conditions are not publicly available .
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself. There are no significant by-products or degradation products reported under standard storage and usage conditions .
Scientific Research Applications
Kif15-IN-1 has been extensively studied for its potential applications in cancer research. It has shown promise in inhibiting the proliferation of cancer cells, particularly those resistant to other kinesin inhibitors such as Eg5 inhibitors. The compound has been used in various in vitro and in vivo studies to explore its efficacy in reducing tumor growth and metastasis .
It serves as a valuable tool for researchers investigating the molecular pathways involved in mitosis and the development of therapeutic strategies targeting these pathways .
Mechanism of Action
Kif15-IN-1 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its motility and function. This inhibition disrupts the formation and maintenance of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the microtubule-binding sites on KIF15, which are essential for its motor activity .
Comparison with Similar Compounds
Kif15-IN-1 is unique in its specificity for KIF15 compared to other kinesin inhibitors such as ispinesib and filanesib, which target Eg5 (KIF11). While Eg5 inhibitors have been widely studied and used in clinical trials, resistance to these inhibitors often arises due to the compensatory activity of KIF15. This compound addresses this issue by directly inhibiting KIF15, making it a valuable addition to the arsenal of anti-cancer therapeutics .
List of Similar Compounds:- Ispinesib (KIF11 inhibitor)
- Filanesib (KIF11 inhibitor)
- ARRY-520 (KIF11 inhibitor)
- KIF23 inhibitors (targeting another kinesin family member)
Conclusion
This compound is a potent and specific inhibitor of KIF15, with significant potential in cancer research and therapeutic applications. Its unique mechanism of action and ability to overcome resistance to other kinesin inhibitors make it a promising candidate for further development and study.
Biological Activity
Kif15-IN-1, a quinazolinedione derivative, has emerged as a potent inhibitor of the kinesin motor protein KIF15, which plays a critical role in spindle assembly and cell division. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.
KIF15 is essential for the formation and stabilization of microtubules during mitosis. It acts as a cross-linker that reinforces k-fiber bundles within the mitotic spindle, thereby facilitating proper chromosome alignment and segregation. Inhibition of KIF15 disrupts these processes, leading to abnormal spindle formation and increased monopolarity in dividing cells.
This compound has been shown to inhibit KIF15 activity with an IC50 value of approximately 203 nM , significantly lower than previously reported values . This compound effectively abolishes KIF15-driven microtubule gliding in vitro, indicating its strong inhibitory potential.
Effects on Cell Division
Research has demonstrated that treatment with this compound leads to observable changes in cell morphology and behavior. In RPE-1 cells treated with 25 μM this compound, spindle lengths were reduced from 11.4 μm to 9.9 μm , suggesting that this compound mimics the effects observed with KIF15 knockdown . However, it does not significantly alter spindle bipolarity, maintaining a high percentage of bipolar spindles (96% in treated cells) similar to control groups.
In KIRC-1 cells, the percentage of pre-anaphase microtubule arrays exhibiting monopolarity increased from 43% in DMSO-treated cells to 84% post-treatment with this compound . This effect underscores the compound's ability to disrupt normal spindle assembly dynamics.
Implications for Cancer Therapy
KIF15 has been implicated in various cancers, including pancreatic cancer, where it promotes cell proliferation and migration through mechanisms involving cell cycle regulation and apoptosis evasion . The inhibition of KIF15 by compounds like this compound presents a promising therapeutic strategy.
Case Studies
- Pancreatic Cancer Models : In studies involving stable KIF15 knockdown in PANC-1 cells, significant reductions in cell proliferation were observed both in vitro and in vivo. The knockdown resulted in slower tumor growth rates in xenograft models compared to controls .
- Mechanistic Insights : Flow cytometry analyses indicated that KIF15 overexpression leads to enhanced G1/S phase transition, while its inhibition results in cell cycle arrest at the G1 phase . These findings suggest that targeting KIF15 could effectively slow down tumor progression.
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQKICGMSZCJL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.